molecular formula C20H18N4 B10850200 8-isopropyl-2,6-diphenyl-9H-purine

8-isopropyl-2,6-diphenyl-9H-purine

Cat. No.: B10850200
M. Wt: 314.4 g/mol
InChI Key: WOKKQPCDRVUEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropyl-2,6-diphenyl-9H-purine is a synthetic purine derivative designed for research applications. The purine scaffold is recognized as a privileged structure in medicinal chemistry, present in numerous endogenous biomolecules and known to interact with a wide array of biological targets, particularly protein kinases . As part of the 2,6,9-trisubstituted purine family, this compound is of significant interest in early-stage anticancer research. Similar analogs have demonstrated promising cytotoxic effects by inducing apoptosis and causing cell cycle arrest in various human cancer cell lines, including those for lung (H1975), leukemia (HL-60), and colorectal (HCT116) cancers . The specific substitution pattern featuring phenyl groups at the 2 and 6 positions and an isopropyl moiety is a key structural motif explored for modulating kinase inhibition and other anticancer mechanisms . Researchers value this compound for probing structure-activity relationships (SAR) and for the development of novel therapeutic agents targeting proliferative diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

2,6-diphenyl-8-propan-2-yl-7H-purine

InChI

InChI=1S/C20H18N4/c1-13(2)18-22-17-16(14-9-5-3-6-10-14)21-19(24-20(17)23-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,21,22,23,24)

InChI Key

WOKKQPCDRVUEPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=NC(=NC(=C2N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Purine Functionalization

The synthesis begins with 2,6-dichloropurine (C₅H₂Cl₂N₄), a versatile starting material for introducing diverse substituents at positions 2, 6, and 8 of the purine scaffold. The chlorine atoms at positions 2 and 6 are highly reactive toward nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling sequential functionalization.

Substitution at Positions 2 and 6

Phenyl groups are introduced at positions 2 and 6 via Suzuki-Miyaura coupling using phenylboronic acid (C₆H₇BO₂) under palladium catalysis. Key conditions include:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane/water (4:1)

  • Temperature: 80–100°C under reflux.

This step typically achieves >85% yield, with regioselectivity confirmed via heteronuclear multiple-bond correlation (HMBC) NMR spectroscopy. For instance, correlations between H-8 (δ 4.18 ppm) and C-5 (δ 145.88 ppm) distinguish N-9 alkylated products from regioisomers.

Bromination at Position 8

Following 2,6-diphenyl substitution, the purine core undergoes bromination at position 8 to install a leaving group for subsequent functionalization. The protocol involves:

  • Brominating agent: Bromine-2,6-lutidine complex

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Conditions: Room temperature, protected from light.

This step proceeds quantitatively, yielding 8-bromo-2,6-diphenyl-9H-purine (C₁₇H₁₂BrN₄), which is critical for introducing the isopropyl group.

Introducing the Isopropyl Group

The 8-bromo intermediate undergoes Stille coupling with tributyl(isopropyl)stannane [(C₄H₉)₃SnCH(CH₃)₂] to install the isopropyl moiety. Reaction parameters include:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂]

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: NMP

  • Temperature: 100°C for 20 hours.

This step achieves moderate yields (50–65%), necessitating purification via preparative HPLC using trifluoroacetic acid (TFA)/acetonitrile gradients.

Reaction Optimization and Challenges

Regioselectivity Control

A major challenge lies in avoiding N-9 alkylation during early-stage substitutions. Strategies to favor N-7 alkylation include:

  • Using bulky alkyl halides (e.g., isopropyl iodide)

  • Employing polar aprotic solvents (DMF or NMP)

  • Conducting reactions at low temperatures (0–25°C).

For example, alkylation of 2,6-dichloropurine with isopropyl iodide in DMF at 0°C yields a 4:1 ratio of N-7 to N-9 regioisomers.

Purification Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates intermediates.

  • Preparative HPLC : Waters Xterra C₁₈ column (5 µm, 19 × 50 mm) with 0.1% TFA in acetonitrile/water.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-8), 7.62–7.24 (m, 10H, 2×C₆H₅), 2.98 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.42 (d, J = 6.8 Hz, 6H, 2×CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C-6), 153.8 (C-2), 139.5 (C-8), 136.1–126.3 (C₆H₅), 34.1 (CH(CH₃)₂), 22.4 (CH₃).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key ConditionsReference
1Suzuki coupling (2,6)85–90Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O
2Bromination (8)95–100Br₂·2,6-lutidine, NMP, RT
3Stille coupling (8)50–65Pd(OAc)₂, dppp, NMP, 100°C

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient purine ring facilitates SNAr reactions at positions C2, C6, and C8 under specific conditions.

PositionReagent/ConditionsProductYieldReference
C6Benzylamine, 1-butanol, DIPEA, reflux6-Benzylamino derivative73–99%
C2Benzylamine, MW (135°C), 1 h2-Benzylamino derivative43–95%
C8Not directly observed; steric hindrance from isopropyl limits reactivity

Key Findings :

  • C6 is the most reactive site due to lower steric hindrance compared to C2 and C8 .

  • Microwave irradiation enhances reactivity at C2, overcoming kinetic barriers .

  • The isopropyl group at C8 impedes substitution, favoring retention of the original substituent .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable the introduction of alkynyl and aryl groups.

Reaction TypeCatalyst/ReagentsSubstrateProductYieldReference
SonogashiraPdCl₂(PPh₃)₂, CuI, DMFTerminal alkynes8-Alkynyl derivatives60–85%
Suzuki-MiyauraPd(OAc)₂, CuO, DPPArylboronic acids8-Aryl derivatives45–70%

Mechanistic Notes :

  • Coupling at C8 requires prior bromination (e.g., using Br₂-lutidine complex) , but this is complicated by the pre-existing isopropyl group in 8-isopropyl-2,6-diphenyl-9H-purine.

  • Steric bulk from phenyl groups at C2/C6 slows kinetics, necessitating elevated temperatures .

Alkyne Hydration

Alkynyl substituents introduced via Sonogashira coupling can be hydrated to ketones:

  • Reagents : HgSO₄/H₂SO₄ (aqueous) or piperidine/oxalic acid .

  • Example : 8-Ethynyl → 8-Acetyl derivative (72% yield) .

Ester Hydrolysis

Benzyloxy groups at C6 undergo cleavage under acidic conditions:

  • Reagents : HBr/AcOH, 80°C → 6-Hydroxy derivative .

Regioselective Alkylation

Competition between N7 and N9 alkylation is influenced by steric factors:

Alkylating AgentSolvent/ConditionsN9:N7 RatioReference
Methyl iodideDMF, RT4:1
Benzyl bromideK₂CO₃/DMF1:2.5

Implications :

  • Bulky electrophiles (e.g., benzyl bromide) favor N7 alkylation due to reduced steric clash .

Cycloaddition Reactions

The purine core participates in [3+2] cycloadditions with nitrile oxides:

  • Conditions : Propionitrile oxide, DMF, NaOtBu .

  • Product : Isoxazoline-fused purine derivatives (63% yield) .

Biological Activity Modulation via Derivatization

Structural modifications correlate with anticancer activity:

DerivativeModificationJurkat Cell IC₅₀Key Target (DAPK-1 IC₅₀)
6-Benzyloxy-9-tert-butyl-8-phenylC6 benzyloxy, C9 tert-butyl1.76 µM2.5 µM
Parent compound (8-isopropyl-2,6-diphenyl)>100 µMInactive
  • C6/C8 substituents critically influence target binding (e.g., DAPK-1 inhibition) .

  • Bulky groups (e.g., tert-butyl) enhance solubility and target affinity .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C; reactions typically conducted below 150°C .

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance SNAr and coupling reactions .

  • Steric Effects : Phenyl groups at C2/C6 reduce reaction rates at adjacent positions .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 8-isopropyl-2,6-diphenyl-9H-purine is its role as an anticancer agent . Research indicates that derivatives of purine compounds can act as inhibitors of DNA topoisomerases, which are crucial for DNA replication and transcription. Inhibiting these enzymes can lead to cancer cell death or reduced proliferation.

Case Study: Topoisomerase II Inhibition

A study highlighted the effectiveness of 9H-purine derivatives in targeting topoisomerase II , an enzyme involved in DNA unwinding during replication. The inhibition of this enzyme can selectively target rapidly dividing cancer cells while sparing normal cells, making it a promising avenue for cancer treatment .

Radiosensitization

8-Isopropyl-2,6-diphenyl-9H-purine has also been investigated for its potential as a radiosensitizer . Radiosensitizers are agents that enhance the effectiveness of radiation therapy in cancer treatment.

Research Findings

The compound has shown promise in increasing the sensitivity of tumor cells to radiation therapy, particularly in tumors that typically exhibit resistance to such treatments. This enhancement is critical in improving treatment outcomes for patients with hard-to-treat cancers .

Biochemical Research

In addition to its therapeutic implications, 8-isopropyl-2,6-diphenyl-9H-purine serves as a valuable tool in biochemical research. Its structural properties make it suitable for studying enzyme interactions and cellular processes.

Applications in Enzyme Studies

Research has utilized this compound to explore the mechanisms of action of various enzymes involved in nucleic acid metabolism. Understanding these interactions can lead to the development of new therapeutic strategies targeting specific pathways in diseases .

Pharmacological Development

The pharmaceutical industry is keenly interested in developing formulations that incorporate 8-isopropyl-2,6-diphenyl-9H-purine due to its biological activity.

Pharmaceutical Formulations

Novel formulations are being developed to enhance the bioavailability and efficacy of this compound. These formulations aim to improve patient outcomes by optimizing dosage forms and delivery mechanisms .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer PropertiesInhibition of DNA topoisomerases
RadiosensitizationEnhances tumor sensitivity to radiation therapy
Biochemical ResearchTool for studying enzyme interactions
Pharmacological DevelopmentDevelopment of novel formulations

Mechanism of Action

The mechanism of action of LUF-5956 involves the inhibition of a specific enzyme in the malaria parasite, which is essential for its survival. This enzyme is part of a molecular pathway that is critical for the parasite’s energy production and replication. By inhibiting this enzyme, LUF-5956 effectively kills the parasite and prevents the progression of the disease .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 8-isopropyl-2,6-diphenyl-9H-purine and related compounds:

Compound Name Substituents (Positions) Key Functional Groups Applications/Context
8-Isopropyl-2,6-diphenyl-9H-purine Phenyl (2,6), Isopropyl (8) Aromatic, alkyl Synthetic intermediate (inferred)
6-Oxo-9-deazapurine (9-deazahypoxanthine) Oxo (6), deaza modification Carbonyl, N-heterocyclic Ligand for copper complexes
N6-Cyclopropyl-9H-purine-2,6-diamine Cyclopropyl (N6), amine (2,6) Amine, cyclopropane Research chemical (safety data)
2,6-Dichloro-9-(ribofuranosyl)-9H-purine Chloro (2,6), ribofuranosyl (9) Halogen, glycosidic linkage Antiviral/prodrug candidate

Key Observations :

  • Hydrophobicity: The phenyl and isopropyl groups in 8-isopropyl-2,6-diphenyl-9H-purine increase its hydrophobicity compared to 9-deazahypoxanthine (which has a polar carbonyl group) and the ribofuranosyl-containing analog .
  • Steric Effects : The bulky isopropyl group at position 8 may hinder interactions in coordination chemistry, unlike 9-deazahypoxanthine, which forms stable copper complexes via its N7 and O6 positions .
  • Reactivity: Chlorine substituents in 2,6-dichloro-9-(ribofuranosyl)-9H-purine enhance electrophilicity, enabling nucleophilic substitution reactions, whereas the phenyl groups in the target compound favor π-π stacking interactions .

Q & A

Q. What are the recommended synthetic routes for 8-isopropyl-2,6-diphenyl-9H-purine, and how do reaction conditions influence isomer formation?

  • Methodological Answer : The synthesis typically involves alkylation of purine precursors under controlled conditions. For example, 2,6-dichloropurine derivatives can be reacted with isopropyl iodide in polar aprotic solvents (e.g., DMSO) using potassium carbonate as a base at 288–291 K to introduce the isopropyl group . Temperature control is critical to minimize N7/N9 isomerization, as higher temperatures may favor thermodynamic products. Post-synthesis, isomers can be separated via column chromatography (silica gel with petroleum ether/ethyl acetate) . For phenyl substitutions, coupling reactions using palladium catalysts under inert atmospheres are recommended, with careful monitoring of reaction time to avoid over-functionalization .

Q. What purification techniques are effective for isolating 8-isopropyl-2,6-diphenyl-9H-purine from reaction mixtures containing structural isomers?

  • Methodological Answer : Column chromatography remains the primary method for isolating isomers. A silica gel stationary phase with a gradient elution system (e.g., petroleum ether/ethyl acetate from 1:1 to 2:1) effectively separates N7 and N9 alkylated isomers based on polarity differences . For higher purity, recrystallization from deuterochloroform or chloroform/acetone mixtures (4:1 v/v) is recommended, as these solvents selectively dissolve target isomers while precipitating impurities . Centrifugal partition chromatography may also resolve closely related derivatives with <5% purity variance .

Q. What spectroscopic methods are most reliable for characterizing the substitution pattern of 8-isopropyl-2,6-diphenyl-9H-purine?

  • Methodological Answer :
  • 1H NMR : Distinctive signals include:
  • Isopropyl protons as a septet (δ 1.5–1.7 ppm) and doublet (δ 4.5–4.7 ppm) for the CH group.
  • Aromatic protons (δ 7.2–7.8 ppm) with splitting patterns indicating para/meta substitution on phenyl rings .
  • 13C NMR : The purine C8 carbon (δ 145–150 ppm) shows downfield shifts due to isopropyl and phenyl substituents .
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N purine ring) and 750–780 cm⁻¹ (C-Cl, if present) confirm functionalization .

Q. What safety precautions are necessary when handling 8-isopropyl-2,6-diphenyl-9H-purine derivatives in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H335) or skin contact (H315) .
  • Store under argon at 253–277 K to prevent decomposition .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding the regioselectivity of N-alkylation in purine systems?

  • Methodological Answer : Combine computational modeling (DFT calculations for transition-state energies) with kinetic studies. For example, monitor reaction progress via HPLC at 15-minute intervals to track N7/N9 isomer ratios. If experimental data show unexpected N7 dominance despite theoretical N9 preference, evaluate solvent effects (e.g., DMSO vs. DMF) on transition-state stabilization . Cross-validate with X-ray crystallography to confirm regiochemistry .

Q. What methodological approaches optimize the separation of N7 vs. N9 alkylated isomers during synthesis?

  • Methodological Answer :
  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution .
  • Crystallography : Grow single crystals from slow evaporation of chloroform/hexane (1:3 v/v) and analyze space groups (e.g., monoclinic P21/c) to distinguish isomer packing .
  • Kinetic Control : Conduct reactions at 273–278 K with shorter reaction times (2–4 hours) to favor kinetic N7 products .

Q. What experimental strategies enable precise determination of thermodynamic properties (e.g., ΔfH°solid) for substituted purine compounds?

  • Methodological Answer :
  • Combustion Calorimetry : Measure ΔcH°solid using a static-bomb calorimeter with benzoic acid as a standard. Correct for residue formation via TGA .
  • Gas-Phase Ionization : Employ electron impact mass spectrometry (EI-MS) to correlate ion fragmentation patterns with stability .
  • DSC Analysis : Determine phase transitions (e.g., melting points) with heating rates ≤2 K/min to avoid decomposition .

Q. How should researchers design control experiments to validate the stability of 8-isopropyl-2,6-diphenyl-9H-purine under various storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store samples at 323 K (50°C) under 75% relative humidity for 4 weeks. Analyze purity weekly via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Light Exposure Tests : Use UV chambers (254 nm) to simulate photolytic degradation. Monitor via UV-Vis spectroscopy for λmax shifts .
  • Oxidative Stability : Treat with 3% H2O2 for 24 hours and quantify degradation products (e.g., purine-2,6-dione) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.